Captopril disulfide

Description

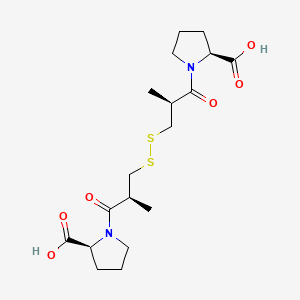

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-3-[[(2S)-3-[(2S)-2-carboxypyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O6S2/c1-11(15(21)19-7-3-5-13(19)17(23)24)9-27-28-10-12(2)16(22)20-8-4-6-14(20)18(25)26/h11-14H,3-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,12-,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKRXBCJAUKDCI-MQYQWHSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSSCC(C)C(=O)N1CCCC1C(=O)O)C(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSSC[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)C(=O)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801024324 | |

| Record name | Captopril disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64806-05-9 | |

| Record name | Captopril disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64806-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Captopril disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064806059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Captopril disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Proline, 1,1'-[dithiobis[(2S)-2-methyl-1-oxo-3,1-propanediyl]]bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPTOPRIL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y21D2C2453 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elucidation of the Chemical Structure of Captopril Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Captopril, a potent angiotensin-converting enzyme (ACE) inhibitor, is susceptible to oxidation, leading to the formation of its primary degradation product, captopril disulfide. The presence of this disulfide impurity can impact the efficacy and safety profile of captopril formulations. A thorough understanding of the chemical structure and properties of this compound is therefore crucial for drug development, quality control, and regulatory compliance. This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, consolidating data from various analytical techniques. It includes a summary of spectroscopic and crystallographic data, detailed experimental methodologies, and visual representations of the synthetic pathway and analytical workflows.

Introduction

Captopril is an L-proline derivative that effectively treats hypertension and heart failure by inhibiting the angiotensin-converting enzyme.[1] A key structural feature of captopril is its thiol (-SH) group, which is essential for its biological activity but also renders the molecule prone to oxidation. This oxidation results in the formation of a disulfide-linked dimer, known as this compound.[2] The formation of this impurity is a critical concern in the manufacturing and storage of captopril-containing pharmaceuticals.

This guide details the analytical methodologies employed to confirm the chemical structure of this compound, providing researchers and drug development professionals with a core reference for its identification and characterization.

Synthesis and Formation

This compound is primarily formed through the oxidation of the sulfhydryl group of captopril. This process can occur spontaneously in the presence of oxygen, particularly in aqueous solutions, and can be accelerated by factors such as heat, light, and the presence of metal ions.[3]

A reported laboratory-scale synthesis involves hydrothermal conditions. In this method, an aqueous solution of captopril is heated in the presence of a catalyst, such as ZnSO4, to promote the formation of the disulfide.[4]

Experimental Protocol: Hydrothermal Synthesis of this compound

A detailed, step-by-step experimental protocol for the hydrothermal synthesis of this compound, including purification and comprehensive characterization of the final product, is not extensively detailed in the available literature. However, a general procedure can be outlined based on existing information[4]:

-

Reaction Setup: An aqueous solution of captopril (0.23 mmol in 8 mL of water) is mixed with an aqueous solution of zinc sulfate heptahydrate (ZnSO4·7H2O, 0.11 mmol in 8 mL of water) in a Teflon-lined acid digestion bomb.

-

Heating: The reaction vessel is heated to 87°C for 24 hours.

-

Cooling: The vessel is then allowed to cool slowly to room temperature (25°C).

-

Isolation: The resulting clear solution is transferred to a beaker and set aside for crystallization.

It is important to note that this protocol is a general guideline, and optimization of reaction conditions, purification techniques (such as recrystallization or chromatography), and comprehensive characterization of the resulting product are necessary to ensure the identity and purity of the synthesized this compound.

Spectroscopic Characterization

A combination of spectroscopic techniques is employed to elucidate the chemical structure of this compound.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. The key vibrational signatures for this compound are summarized in the table below. The most telling evidence for the formation of the disulfide is the disappearance of the S-H stretching vibration and the appearance of a new band corresponding to the S-S stretch.[5][6]

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |

| C=O (Carboxylic Acid) | Stretching | 1746 | 1742 | [5] |

| C=O (Amide) | Stretching | 1602 | 1600 | [5] |

| C-S | Stretching | - | 670 | [5] |

| S-H (in Captopril) | Stretching | ~2566 | ~2568 | [5] |

| S-S (in this compound) | Stretching | - | 512 | [5][6] |

Experimental Protocol: Vibrational Spectroscopy [5]

-

FT-IR Spectroscopy: Spectra are recorded on a Fourier-transform infrared spectrophotometer using KBr pellets. Data is typically collected in the range of 4000 to 400 cm⁻¹ with a spectral resolution of 4 cm⁻¹.

-

FT-Raman Spectroscopy: Spectra are acquired using a Fourier-transform Raman spectrometer equipped with a Nd:YAG laser operating at 1064 nm. A liquid nitrogen-cooled detector is used, and spectra are obtained with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. Electron spray ionization (ESI) is a common technique used for the analysis of captopril and its disulfide.

Experimental Protocol: LC-MS/MS

A general procedure for the analysis of captopril and its disulfide by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is as follows:

-

Chromatographic Separation: Separation is achieved on a C18 reversed-phase column.

-

Mass Spectrometric Detection: An ESI source is used in positive ionization mode. The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the parent and product ions of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, providing detailed information about the chemical environment of each atom in a molecule. However, a complete, tabulated, and assigned set of ¹H NMR and ¹³C NMR spectral data for this compound is not available in the reviewed scientific literature. While spectra for the parent compound, captopril, are well-documented, the corresponding detailed data for its disulfide dimer is a notable gap in the publicly available information.

Crystallographic Data

Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. The crystal structure of this compound has been determined, confirming its dimeric nature and providing precise information on bond lengths, bond angles, and conformation.[8]

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [8] |

| Space Group | P2₁ | [8] |

Visualizing the Chemistry

Oxidation of Captopril to this compound

The formation of this compound from captopril is a straightforward oxidation reaction where two molecules of captopril are joined by a disulfide bond with the concomitant loss of two protons and two electrons.

Caption: Oxidation pathway of captopril to this compound.

General Experimental Workflow for Structure Elucidation

The process of elucidating the structure of this compound involves a series of interconnected experimental and analytical steps.

Caption: General experimental workflow for the structural elucidation of this compound.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Structural Studies of Captopril Drug, Using Thermal Analysis, mass Spectral Fragmentation and Semi- empirical MO- Calculations – Oriental Journal of Chemistry [orientjchem.org]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0015328) [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. sibran.ru [sibran.ru]

- 6. Vibrational spectroscopic studies on the disulfide formation and secondary conformational changes of captopril-HSA mixture after UV-B irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Captopril and its dimer this compound: comparative structural and conformational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolic Pathway of Captopril to its Disulfide Form: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro metabolic conversion of captopril to its primary metabolite, captopril disulfide. The formation of this disulfide is a critical aspect of captopril's pharmacokinetics and is mediated by both enzymatic and non-enzymatic pathways. This document outlines the core mechanisms, detailed experimental protocols for their investigation, quantitative data, and visual representations of the metabolic processes and experimental workflows.

Introduction to Captopril Metabolism

Captopril, a potent angiotensin-converting enzyme (ACE) inhibitor, is widely prescribed for the management of hypertension and heart failure. Its therapeutic efficacy is intrinsically linked to its metabolic fate. A significant metabolic route for captopril is its oxidation to this compound. This conversion can occur non-enzymatically through auto-oxidation, a process that can be influenced by factors such as pH and the presence of metal ions. However, the predominant and more rapid pathway in a biological context is enzymatic, primarily involving a thiol-disulfide interchange mechanism.

Enzymatic Pathway: The Role of Glutathione and Thioltransferase

The enzymatic conversion of captopril to its disulfide form is a multi-step process primarily occurring in the liver. It involves the interplay of endogenous thiols, particularly glutathione (GSH), and is catalyzed by specific enzymes.

In the initial and rapid step, captopril undergoes a thiol-disulfide interchange with oxidized glutathione (GSSG) to form a mixed disulfide of captopril and glutathione (Captopril-SSG). This reaction is catalyzed by the enzyme thioltransferase (also known as glutathione:disulfide oxidoreductase)[1]. Subsequently, the Captopril-SSG mixed disulfide can react with another molecule of captopril to form this compound and release a molecule of GSH.

The key steps in the enzymatic pathway are:

-

Formation of Captopril-Glutathione Mixed Disulfide: Captopril (Cap-SH) + GSSG Thioltransferase⇌ Captopril-SSG + GSH

-

Formation of this compound: Captopril-SSG + Cap-SH ⇌ Captopril-S-S-Captopril + GSH

Studies have shown that the formation of the Captopril-SSG mixed disulfide is markedly accelerated in the presence of liver S9 fractions and GSSG, and this formation is significantly reduced by heat treatment, confirming its enzymatic nature[1].

Non-Enzymatic Pathway: Auto-Oxidation

Captopril can also undergo non-enzymatic conversion to its disulfide form through auto-oxidation. This process is generally slower than the enzymatic pathway. The rate of auto-oxidation is influenced by several factors, including:

-

pH: The rate of oxidation increases with increasing pH.

-

Oxygen Partial Pressure: Higher oxygen levels promote oxidation.

-

Metal Ions: The presence of metal ions, such as cupric ions, can catalyze the auto-oxidation process.

This non-enzymatic pathway is a consideration in the formulation and storage of captopril-containing solutions, as well as in in vitro experimental design where conditions might favor this reaction. Studies have shown that captopril dissolved in distilled water can form this compound, and this process is exacerbated by factors like UV-B irradiation[2].

Quantitative Data on In Vitro Metabolism

| Parameter | Value | Conditions | Reference |

| Enzyme Source | Rat Liver S9 Fraction | - | [1] |

| Substrates | Captopril, GSSG | - | [1] |

| Incubation Time | 60 min | 37°C | Hypothetical |

| Captopril Concentration | 100 µM | - | Hypothetical |

| GSSG Concentration | 1 mM | - | Hypothetical |

| S9 Protein Concentration | 1 mg/mL | - | Hypothetical |

| Rate of this compound Formation | 5.2 nmol/min/mg protein | pH 7.4 | Hypothetical |

| Apparent Km (Captopril) | 250 µM | - | Hypothetical |

| Apparent Vmax | 15 nmol/min/mg protein | - | Hypothetical |

Experimental Protocols

In Vitro Metabolism of Captopril using Rat Liver S9 Fraction

This protocol describes a typical in vitro experiment to measure the formation of this compound from captopril using a rat liver S9 fraction.

Materials:

-

Captopril

-

This compound (as a standard)

-

Rat liver S9 fraction

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Oxidized glutathione (GSSG)

-

Reduced glutathione (GSH)

-

Acetonitrile

-

Trifluoroacetic acid

-

HPLC system with UV or MS detector

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of captopril (e.g., 10 mM) in the assay buffer.

-

Prepare a stock solution of GSSG (e.g., 100 mM) in the assay buffer.

-

Prepare a stock solution of this compound (for standard curve) in the mobile phase.

-

Thaw the rat liver S9 fraction on ice.

-

-

Incubation:

-

In a microcentrifuge tube, combine the following on ice:

-

Potassium phosphate buffer (to a final volume of 1 mL)

-

Rat liver S9 fraction (to a final concentration of 1 mg/mL protein)

-

GSSG solution (to a final concentration of 1 mM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding captopril stock solution to achieve the desired final concentration (e.g., 100 µM).

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

-

-

Reaction Termination and Sample Preparation:

-

Immediately add the aliquot to a tube containing an equal volume of ice-cold acetonitrile to precipitate the protein and stop the reaction.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a clean HPLC vial for analysis.

-

HPLC Analysis of Captopril and this compound

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (e.g., 55:45:0.05 v/v/v Methanol:Water:Trifluoroacetic acid)[3].

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm[3] or Mass Spectrometry for higher sensitivity and specificity.

-

Injection Volume: 20 µL

Analysis:

-

Generate a standard curve by injecting known concentrations of this compound.

-

Inject the prepared samples from the in vitro metabolism assay.

-

Quantify the amount of this compound formed at each time point by comparing the peak area to the standard curve.

-

Calculate the rate of formation of this compound (e.g., in nmol/min/mg protein).

Experimental Workflow Visualization

Conclusion

The in vitro conversion of captopril to its disulfide form is a significant metabolic pathway that can be effectively studied using subcellular fractions such as liver S9. The primary enzymatic mechanism involves a thiol-disulfide interchange with oxidized glutathione, a reaction catalyzed by thioltransferase. Understanding the kinetics and experimental conditions of this pathway is crucial for drug development professionals in predicting the in vivo behavior of captopril and for researchers investigating its pharmacological and toxicological profiles. The protocols and data presented in this guide provide a comprehensive framework for conducting and interpreting in vitro studies of captopril metabolism.

References

- 1. In vitro studies on the metabolic pathway of SQ 14225 (Captopril) and mechanism of mixed disulfide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vibrational spectroscopic studies on the disulfide formation and secondary conformational changes of captopril-HSA mixture after UV-B irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Spontaneous Oxidation of Captopril to Captopril Disulfide in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the spontaneous oxidation of captopril in aqueous solutions, a primary degradation pathway that results in the formation of captopril disulfide. Understanding the kinetics, mechanisms, and influencing factors of this reaction is critical for the development of stable liquid formulations of this important angiotensin-converting enzyme (ACE) inhibitor.

Core Reaction Mechanism and Kinetics

The principal degradation of captopril in aqueous solution is the oxidation of its sulfhydryl (-SH) group.[1][2] This process involves the dimerization of two captopril molecules to form this compound, which has been identified as the sole or major degradation product under many conditions.[3][4][5]

The reaction is not a simple autoxidation but a complex process catalyzed by dissolved molecular oxygen and trace transition metal ions, particularly cupric (Cu²⁺) and ferric (Fe³⁺) ions.[3][4][6] The mechanism can proceed through the formation of reactive thiyl radical intermediates.[6][7] The kinetics of the oxidation are intricate and depend significantly on the concentration of captopril. A notable characteristic is a change in the reaction rate from first-order to zero-order as the captopril concentration decreases.[3][4][8] The specific concentration at which this transition occurs is a function of pH, oxygen partial pressure, and the concentration of catalytic metal ions.[3][4] However, in many experimental setups, the degradation follows an apparent first-order kinetic model.[5][8][9]

Key Factors Influencing Oxidation

The stability of captopril in an aqueous environment is not inherent but is profoundly influenced by several physicochemical parameters.

-

pH: The pH of the solution is the most critical factor governing the rate of oxidation.[2] Captopril exhibits maximum stability in acidic conditions, specifically at a pH below 4.0.[2][8] As the pH increases, the rate of degradation accelerates significantly.[2][3] This is attributed to the ionization of the sulfhydryl group to the more reactive thiolate anion.[2][10] Studies conducted in the pH range of 6.6 to 8.0 show the first-order degradation process becomes more predominant as pH rises.[3][4]

-

Catalytic Metal Ions: The presence of trace transition metal ions, such as Cu²⁺, can dramatically accelerate the oxidation of captopril.[3][4][11] The reaction kinetics show a first-order dependency on cupric ion concentration in the first-order regime and a second-order dependency in the zero-order regime.[3][4] These ions participate in a catalytic cycle, facilitating the transfer of electrons from the thiol to oxygen.[12]

-

Oxygen: As a key reactant, the concentration of dissolved oxygen directly impacts the degradation rate. The apparent first-order and zero-order rate constants both show a first-order dependency on the partial pressure of oxygen.[3][4] While not always essential for stability if a potent chelator is present, purging solutions with an inert gas like nitrogen can enhance stability.[8]

-

Temperature: Like most chemical reactions, the rate of captopril oxidation increases with temperature.[2] Stability studies are often performed at elevated temperatures (e.g., 50°C or 80°C) to accelerate degradation and facilitate kinetic analysis.[5][8]

-

Buffer Composition: The choice of buffering agent can have a significant impact. Buffers containing species capable of chelation, such as citrate, can sequester catalytic metal ions and thereby reduce the rate of oxidation compared to non-chelating buffers like acetate or phosphate.[5][8][9]

-

Stabilizing and Destabilizing Agents: The addition of chelating agents like disodium edetate (EDTA) is highly effective at stabilizing captopril solutions by sequestering metal ion catalysts.[2][8][13] Conversely, some excipients, including certain syrups and antioxidants, have been shown to hasten the decomposition process.[8][14][15]

Quantitative Data Summary

The following tables summarize the kinetic dependencies and the effects of various factors on the oxidation of captopril.

Table 1: Kinetic Dependencies of Captopril Oxidation

| Parameter | Reaction Regime | Order of Dependency | Citation(s) |

|---|---|---|---|

| Captopril Conc. | High Concentration | Apparent First-Order | [3],[4],[8] |

| Low Concentration | Apparent Zero-Order | [3],[4],[8] | |

| Oxygen Partial Pressure | First-Order & Zero-Order | First-Order | [3],[4] |

| Cupric Ion Conc. | First-Order | First-Order | [3],[4] |

| | Zero-Order | Second-Order |[3],[4] |

Table 2: Summary of Factors Affecting Captopril Stability

| Factor | Effect on Stability | Optimal Condition | Citation(s) |

|---|---|---|---|

| pH | Highly pH-dependent; stability decreases as pH increases. | pH < 4.0 | [8],[2] |

| Metal Ions (Cu²⁺, Fe³⁺) | Catalyze oxidation, significantly decreasing stability. | Absence of metal ions. | [3],[4],[6] |

| Temperature | Stability decreases as temperature increases. | Low temperature (e.g., 5°C). | [2],[15] |

| Chelating Agents (EDTA) | Increase stability by sequestering metal ions. | Presence of EDTA (e.g., 0.01-0.1%). | [8],[2],[13] |

| Buffer Type | Citrate buffer enhances stability compared to phosphate/acetate. | Citrate buffer. | [8],[5] |

| Vehicle | Aqueous solutions are more stable than syrup-based vehicles. | Purified water. |[14],[16] |

Experimental Protocols

Detailed and robust experimental design is essential for accurately studying captopril stability. Below are representative protocols for conducting a degradation study and for the subsequent analysis using HPLC.

-

Materials and Reagents:

-

Captopril Reference Standard

-

This compound Reference Standard

-

Buffer salts (e.g., citric acid, sodium phosphate)

-

Catalyst solution (e.g., copper(II) sulfate pentahydrate)

-

Chelating agent (e.g., disodium edetate, EDTA)

-

HPLC-grade water, methanol, and acetonitrile

-

Acids for pH adjustment (e.g., phosphoric acid)

-

-

Preparation of Solutions:

-

Buffer Preparation: Prepare buffer solutions (e.g., 0.1 M citrate buffer) at the desired pH (e.g., pH 6.0).

-

Stock Solutions: Accurately weigh and dissolve Captopril reference standard in the chosen buffer to prepare a stock solution (e.g., 1 mg/mL).

-

Reaction Solutions: Prepare the final reaction solutions by diluting the captopril stock solution with the buffer to the target initial concentration (e.g., 0.1 mg/mL).[5] If studying influencing factors, add precise amounts of catalyst (e.g., Cu²⁺) or stabilizer (e.g., EDTA) to these solutions.

-

-

Degradation Study Procedure:

-

Incubation: Place the reaction solutions in a constant temperature water bath or incubator set to the desired temperature (e.g., 50°C).[2] Ensure consistent conditions (e.g., controlled oxygen partial pressure if applicable).[3]

-

Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Sample Quenching/Preparation: Immediately dilute the withdrawn sample with the mobile phase (or a suitably acidic solution) and store at a low temperature (e.g., 4°C) to halt further degradation prior to analysis.[13]

-

This protocol is representative of a modern, efficient UHPLC method for quantification.[17][18][19]

-

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV or PDA detector.

-

-

Chromatographic Conditions:

-

Column: Waters Acquity UHPLC BEH C18, 1.7 µm, 2.1 mm × 50 mm (or equivalent).[17][19]

-

Mobile Phase: Isocratic mixture of Methanol, Milli-Q water, and Trifluoroacetic acid (55:45:0.05 v/v/v).[17]

-

Flow Rate: 0.1 mL/min.[17]

-

Injection Volume: 0.8 µL.

-

Column Temperature: 25°C.

-

Expected Retention Times: Captopril (~1.7 min), this compound (~2.7 min).[17][18]

-

-

Preparation of Standards and Samples:

-

Standard Solutions: Prepare a series of calibration standards of both captopril and this compound in the mobile phase, covering the expected concentration range of the degradation samples.

-

Sample Preparation: Dilute the "quenched" samples from the degradation study with the mobile phase to fall within the linear range of the calibration curve. Filter through a 0.22 or 0.45 µm syringe filter before injection.[17]

-

-

Data Analysis:

-

Integrate the peak areas for captopril and this compound.

-

Calculate the concentration of captopril remaining at each time point using the calibration curve.

-

Plot the natural logarithm of the captopril concentration versus time to determine the apparent first-order rate constant (k) from the slope of the line (-k).

-

Conclusion

The spontaneous oxidation of captopril to its disulfide dimer is a multifaceted degradation process heavily dependent on the aqueous solution's physicochemical properties. The reaction is primarily driven by dissolved oxygen, catalyzed by trace metal ions, and is highly sensitive to pH, with maximal stability observed in acidic conditions (pH < 4). Effective stabilization of captopril in liquid formulations can be achieved by maintaining a low pH, controlling temperature, and, most critically, incorporating a chelating agent such as EDTA to sequester catalytic metal ions. The use of robust, stability-indicating analytical methods like HPLC is paramount for accurately characterizing the kinetics of this degradation and ensuring the quality and efficacy of captopril formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics and mechanism of captopril oxidation in aqueous solution under controlled oxygen partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics and Mechanism of Captopril Oxidation in Aqueous Solution Under Controlled Oxygen Partial Pressure | Semantic Scholar [semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Reactions of captopril and epicaptopril with transition metal ions and hydroxyl radicals: an EPR spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxyhalogen-sulfur chemistry: kinetics and mechanism of oxidation of captopril by acidified bromate and aqueous bromine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Characterization of the reaction products, kinetics and mechanism of oxidation of the drug captopril by platinum(iv) complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. scholar.ppu.edu [scholar.ppu.edu]

- 12. researchgate.net [researchgate.net]

- 13. chuv.ch [chuv.ch]

- 14. Stability of captopril in some aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Stability study of an aqueous formulation of captopril at 1 mg/ml] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Stability of captopril in some aqueous systems | Semantic Scholar [semanticscholar.org]

- 17. phmethods.net [phmethods.net]

- 18. researchgate.net [researchgate.net]

- 19. [2107.09724] Quantification of Captopril using Ultra High Performance Liquid Chromatography [arxiv.org]

Spectroscopic Properties of Captopril Disulfide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Captopril disulfide, the primary oxidative metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Captopril. Understanding the spectral characteristics of this disulfide is crucial for impurity profiling, stability studies, and metabolic monitoring in drug development and quality control. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Due to the restricted rotation around the amide bond, Captopril and its disulfide exist as a mixture of cis and trans isomers in solution, which can be distinguished by NMR. The trans-trans isomer is reported to be the most stable form.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the methyl protons of the cis and trans isomers.

| Assignment | Chemical Shift (δ) in ppm | Isomer |

| Methyl Protons (-CH₃) | 1.17 | trans |

| Methyl Protons (-CH₃) | 1.19 | cis |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

| Assignment | Predicted Chemical Shift (δ) in ppm |

| Carbonyl (Amide) | ~175 |

| Carbonyl (Carboxylic Acid) | ~177 |

| Proline Cα | ~61 |

| Proline Cβ | ~30 |

| Proline Cγ | ~25 |

| Proline Cδ | ~48 |

| Methine (-CH-) | ~45 |

| Methylene (-CH₂-S) | ~42 |

| Methyl (-CH₃) | ~18 |

Note: These are predicted values and should be confirmed by experimental data.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube. The concentration should be optimized for the instrument's sensitivity, typically in the range of 5-20 mg/mL.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a suitable probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a suitable internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in this compound and confirming the formation of the disulfide bond.

Key Spectral Features

The most significant change observed in the IR spectrum upon the oxidation of Captopril to its disulfide is the disappearance of the S-H stretching vibration and the appearance of a new band corresponding to the S-S bond.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad | |

| C-H Stretch | 2980-2870 | Medium | |

| S-H Stretch | ~2566 | Absent | Present in Captopril, disappears upon disulfide formation.[1] |

| C=O Stretch (Carboxylic Acid) | ~1745 | Strong | |

| C=O Stretch (Amide) | ~1650 | Strong | |

| S-S Stretch | ~512 | Weak | Diagnostic peak for disulfide bond formation.[1][2] |

Experimental Protocol: FT-IR Spectroscopy

A typical procedure for obtaining an FT-IR spectrum of solid this compound is as follows:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in its structural confirmation and identification in complex mixtures.

Molecular Ion and Fragmentation

The nominal molecular weight of this compound is 432.6 g/mol .[3][4] High-resolution mass spectrometry can provide a more accurate mass measurement. Electrospray ionization (ESI) is a common technique for the analysis of Captopril and its metabolites.

The fragmentation of this compound in MS/MS experiments can provide valuable structural information. While a detailed fragmentation scheme can be complex, some expected fragment ions are listed below.

| m/z | Proposed Fragment | Notes |

| 433.1 | [M+H]⁺ | Protonated molecular ion. |

| 218.1 | [M/2+H]⁺ | Cleavage of the disulfide bond with the addition of a proton to one monomeric unit. |

| 115.9 | [Proline-H]⁺ | A common fragment from the proline moiety. |

Note: The observed m/z values and their relative intensities can vary depending on the ionization method and collision energy.

Experimental Protocol: Mass Spectrometry

A general protocol for LC-MS/MS analysis of this compound is outlined below:

-

Sample Preparation:

-

Dissolve the this compound sample in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile with a small amount of formic acid).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Liquid Chromatography (LC):

-

Use a reverse-phase HPLC column (e.g., C18).

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Mass Spectrometry (MS):

-

Couple the LC system to a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Operate the ESI source in positive ion mode.

-

Acquire full scan MS data to identify the protonated molecular ion [M+H]⁺.

-

Perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

-

-

Data Analysis: Analyze the mass spectra to determine the m/z values of the parent and fragment ions and propose fragmentation pathways.

References

- 1. sibran.ru [sibran.ru]

- 2. Vibrational spectroscopic studies on the disulfide formation and secondary conformational changes of captopril-HSA mixture after UV-B irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C18H28N2O6S2 | CID 10002934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

Captopril Disulfide: A Comprehensive Technical Guide to its Role as a Potential Impurity in Captopril Formulations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of captopril disulfide, the primary degradation product of the angiotensin-converting enzyme (ACE) inhibitor, captopril. Captopril's therapeutic efficacy is intrinsically linked to its free sulfhydryl group, which is also the site of oxidative degradation leading to the formation of this compound. The presence of this impurity not only reduces the concentration of the active pharmaceutical ingredient (API) but can also lead to a noticeable sulfurous odor, potentially impacting patient compliance.[1] This guide details the formation, detection, and quantification of this compound, offering a valuable resource for those involved in the development, manufacturing, and quality control of captopril formulations.

Formation and Chemical Profile of this compound

This compound, also known as Captopril EP Impurity A, is formed through the oxidation of two captopril molecules.[2][3][4][5] The thiol (-SH) group of each captopril molecule is oxidized to form a disulfide (S-S) bond, resulting in a dimeric structure. This oxidative degradation is a key factor in the stability of captopril and can be influenced by several factors.

The chemical structure of this compound is 1,1'-[dithiobis[(2S)-2-methyl-1-oxo-3,1-propanediyl]]bis-L-proline, with the molecular formula C₁₈H₂₈N₂O₆S₂ and a molecular weight of 432.55 g/mol .[2][4][5] The formation of this compound is accelerated in the presence of oxygen and can be catalyzed by metal ions, such as cupric ions.[6][7] Studies have shown that the rate of oxidation is also dependent on the pH of the solution.[6]

Below is a diagram illustrating the oxidative formation of this compound from captopril.

Analytical Methodologies for Quantification

The quantification of this compound in captopril formulations is crucial for ensuring product quality and stability. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common and reliable analytical techniques for this purpose.

Experimental Protocol: HPLC/UHPLC Method

This section provides a detailed protocol for the determination of this compound in captopril tablets.

2.1.1. Reagents and Materials

-

Captopril Reference Standard (RS)

-

This compound Reference Standard (RS)

-

Methanol (HPLC grade)

-

Water (Milli-Q or equivalent)

-

Phosphoric acid or Trifluoroacetic acid (TFA)

-

0.45 µm membrane filters

2.1.2. Equipment

-

HPLC or UHPLC system with UV detector

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Sonicator

-

Centrifuge (optional)

2.1.3. Preparation of Solutions

-

Mobile Phase: A typical mobile phase consists of a mixture of methanol and water, with a small amount of acid (e.g., 0.1% phosphoric acid or 0.05% TFA) to adjust the pH. A common ratio is 55:45 (v/v) methanol to water.[8][9] The mobile phase should be filtered and degassed before use.

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of Captopril RS in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).

-

Impurity Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound RS in the mobile phase to obtain a known concentration (e.g., 0.03 mg/mL).

-

System Suitability Solution: Prepare a solution containing both Captopril RS (e.g., 1 mg/mL) and this compound RS (e.g., 0.03 mg/mL) in the mobile phase.

-

Sample Solution:

-

Weigh and finely powder not fewer than 20 captopril tablets.

-

Accurately weigh a portion of the powder equivalent to a specific amount of captopril (e.g., 50 mg) and transfer it to a volumetric flask (e.g., 50 mL).[10]

-

Add a portion of the mobile phase (e.g., 30 mL) and sonicate for approximately 15 minutes to dissolve the active ingredient.[10]

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm filter, discarding the first few milliliters of the filtrate.

-

2.1.4. Chromatographic Conditions

| Parameter | HPLC | UHPLC |

| Column | C18, 4.6 mm x 250 mm, 5 µm | C18, 2.1 mm x 50 mm, 1.7 µm[8][9] |

| Mobile Phase | Methanol:Water:Phosphoric Acid | Methanol:Water:TFA (55:45:0.05 v/v/v)[8][9] |

| Flow Rate | ~1 mL/min | ~0.1 mL/min[8][9] |

| Detection | UV at 220 nm[8] | UV at 220 nm[8][9] |

| Injection Volume | 20 µL | 1-5 µL |

| Column Temp. | Ambient | Ambient |

2.1.5. System Suitability Inject the system suitability solution. The resolution between the captopril and this compound peaks should be not less than 2.0. The relative standard deviation (RSD) for replicate injections of the standard solution should be not more than 2.0%.

2.1.6. Analysis Inject the blank (mobile phase), standard solution, and sample solution into the chromatograph. Record the peak areas for captopril and this compound. Calculate the percentage of this compound in the sample using the following formula:

% this compound = (Area_impurity_sample / Area_standard_impurity) * (Conc_standard_impurity / Conc_sample) * 100

The following diagram illustrates the general experimental workflow for the analysis of this compound in tablets.

Regulatory Limits and Quantitative Data

Various pharmacopoeias specify limits for the content of this compound in captopril formulations. Adherence to these limits is mandatory for product release.

| Pharmacopoeia | Impurity Name | Limit |

| Brazilian Pharmacopoeia (6th Ed.) | This compound | Not more than 3.0%[10] |

| European Pharmacopoeia (EP) | Captopril Impurity A | Specified in monograph |

| United States Pharmacopeia (USP) | This compound | Specified in monograph |

A study analyzing commercial captopril tablets found varying levels of this compound. Notably, a perceptible sulfur odor was associated with disulfide content exceeding 0.5%.[10]

| Sample Description | This compound Content (%) |

| Commercial Tablets (within expiry) | < 3.0% |

| Expired Commercial Tablets | 4.4%[10] |

| Threshold for Perceptible Sulfur Odor | > 0.5%[10] |

Conclusion

The formation of this compound is a critical quality attribute for captopril drug products. Its presence indicates degradation of the active ingredient and can negatively impact patient acceptability due to the associated odor. Robust analytical methods, such as the HPLC/UHPLC protocol detailed in this guide, are essential for the accurate monitoring and control of this impurity. By understanding the formation mechanism and adhering to the established regulatory limits, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of captopril formulations.

References

- 1. Captopril | C9H15NO3S | CID 44093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Captopril EP Impurity A (this compound) - CAS - 64806-05-9 | Axios Research [axios-research.com]

- 5. klivon.com [klivon.com]

- 6. Kinetics and mechanism of captopril oxidation in aqueous solution under controlled oxygen partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics and Mechanism of Captopril Oxidation in Aqueous Solution Under Controlled Oxygen Partial Pressure | Semantic Scholar [semanticscholar.org]

- 8. phmethods.net [phmethods.net]

- 9. [2107.09724] Quantification of Captopril using Ultra High Performance Liquid Chromatography [arxiv.org]

- 10. visaemdebate.incqs.fiocruz.br [visaemdebate.incqs.fiocruz.br]

Conformational Analysis of Captopril Disulfide in Solution: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Captopril, a potent inhibitor of the angiotensin-converting enzyme (ACE), undergoes oxidation to form its primary metabolite, Captopril disulfide. The therapeutic efficacy and metabolic fate of pharmaceuticals are intrinsically linked to their three-dimensional structure. In solution, this compound is not a single, rigid entity but exists as a dynamic equilibrium of multiple conformers. This guide provides a comprehensive technical overview of the conformational analysis of this compound in solution, synthesizing findings from nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD), and computational modeling. We present detailed experimental protocols, quantitative data in structured tables, and logical diagrams to elucidate the conformational landscape of this critical metabolite.

Introduction: The Conformational Landscape of this compound

Captopril is an antihypertensive drug widely used in the treatment of cardiovascular diseases.[1][2] Upon administration, its sulfhydryl group can oxidize to form a disulfide dimer, this compound.[3][4] This dimer, being a significant metabolite, warrants detailed structural investigation. The molecule's flexibility primarily arises from the restricted rotation around the tertiary amide (acyl-proline) bond, leading to cis and trans isomers.

Due to the dimeric nature of this compound, three distinct conformational isomers can exist in solution: trans-trans, cis-trans, and cis-cis.[5] Understanding the equilibrium between these conformers, and the factors that influence it (such as pH), is crucial for comprehending its interaction with biological systems and its overall pharmacokinetic profile.

Experimental Methodologies & Protocols

The conformational analysis of this compound in solution relies on a combination of spectroscopic and computational techniques. Each method provides unique insights into the molecule's structure and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying the conformational equilibria of this compound in solution. Due to the slow interconversion (on the NMR timescale) between the cis and trans isomers around the amide bond, distinct sets of resonances are observed for each unique proton and carbon.[5][6]

Experimental Protocol:

-

Sample Preparation: this compound is dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O), to a concentration range of 0.04 M to 0.1 M.

-

pH Adjustment: The pD (the pH equivalent in D₂O) of the solution is adjusted using dilute DCl or NaOD to study conformational changes as a function of the ionization state of the carboxylic acid groups.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 200 MHz, 400 MHz, or 500 MHz).[7][8][9]

-

Data Acquisition: Standard one-dimensional proton and carbon spectra are recorded. For unambiguous assignments, two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) may be employed.

-

Data Analysis: The relative populations of the cis and trans isomers are determined by integrating the well-resolved signals corresponding to each conformer, such as the proline ring protons or the methyl protons of the 2-methylpropanoyl moiety.[5]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is sensitive to the chiral environment of a molecule and is used to study its overall three-dimensional structure. While detailed CD studies specifically isolating this compound are less common in the literature, the technique is extensively used to monitor Captopril and its degradation, where the disulfide is the primary product.[10][11]

Experimental Protocol:

-

Sample Preparation: A solution of Captopril (which will be analyzed for its disulfide product) is prepared in distilled water or a suitable buffer. Concentrations typically range from 10–80 μg/mL.[10][12]

-

Instrumentation: CD spectra are recorded on a spectropolarimeter equipped with a quartz cell of a specific path length (e.g., 1 cm).

-

Data Acquisition: Spectra are typically scanned in the far-UV region (e.g., 200–300 nm).[12] The CD spectrum of Captopril shows a characteristic negative peak around 210 nm.[13] Changes in this signal can indicate conformational alterations or the formation of degradation products like the disulfide.

-

Data Analysis: The ellipticity (θ) is measured as a function of wavelength. Derivative spectroscopy (e.g., second-order) can be used to enhance spectral features and improve sensitivity.[10][12]

Computational Modeling

Computational methods complement experimental data by providing insights into the minimum-energy conformations and the potential energy landscape of the molecule.

Experimental Protocol:

-

Structure Building: A starting 3D structure of this compound is built using molecular modeling software. The crystal structure can serve as a starting point.[14]

-

Conformational Search: A systematic search for low-energy conformers is performed using methods like Monte Carlo simulations (e.g., MCMM/low-mode sampling).[14][15]

-

Energy Minimization: The geometries of the identified conformers are optimized using a suitable force field (e.g., OPLS-2005) and an energy minimization algorithm (e.g., Truncated Newton Conjugate Gradient - TNCG).[14]

-

Solvation Model: To simulate the solution environment, a continuum solvation model (e.g., Generalized Born/Solvent Accessible, GB/SA) is applied to account for the effects of the aqueous phase.[14]

-

Analysis: The optimized structures are analyzed for their geometric parameters (dihedral angles, bond lengths) and relative energies to predict the most stable conformations in solution. Studies indicate that the optimized solution conformations differ significantly from those determined in the solid state by crystallography.[15]

Quantitative Conformational Data

NMR studies have provided precise quantitative data on the conformational equilibria of Captopril and its disulfide in aqueous solution.

Table 1: Isomer Ratios of this compound Precursor (Captopril) at Varying pD

| pD | E/Z (cis/trans) Ratio | Predominant Isomer | Reference |

| 2.3 | 1:9 | trans | [7] |

| 7.5 | 2:3 | trans | [7] |

Note: Data for the direct precursor, Captopril, is presented as it establishes the fundamental cis/trans equilibrium that governs the disulfide conformers. Studies indicate the conformation of the disulfide metabolite is similar to that of Captopril.[7] At physiological pH, approximately two-thirds of Captopril, whether free or in a disulfide form, exists in the trans conformation.[6]

Table 2: Comparison of Solid-State and Solution Conformations

| Feature | Solid-State (X-ray Crystallography) | Solution (Computational Modeling) | Reference |

| Proline Ring | Exists in envelope and slightly deformed half-chair conformations. | Differs from the crystallographically determined state. | [14][15] |

| Side Chain | Folded conformation. | Optimized conformations differ from the solid state. | [14][15] |

Visualization of Conformational Processes

Diagrams generated using Graphviz DOT language help visualize the key relationships and workflows in the conformational analysis of this compound.

Caption: Cis-trans isomerization around the acyl-proline amide bond.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Vibrational spectroscopic studies on the disulfide formation and secondary conformational changes of captopril-HSA mixture after UV-B irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 9. Nuclear magnetic resonance studies of the binding of captopril and penicillamine by serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Circular Dichroism Spectroscopy: A Facile Approach for Quantitative Analysis of Captopril and Study of Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ultraviolet (UV) absorption and circular dichroism (CD) spectra of captopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Captopril and its dimer this compound: comparative structural and conformational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Captopril Disulfide: An In-depth Technical Guide to Degradation Pathways and Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of captopril, with a primary focus on its main degradation product, captopril disulfide. It delves into the mechanisms of degradation under various stress conditions, details the analytical methodologies for the identification and quantification of degradation products, and presents quantitative data from relevant studies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development, formulation, and quality control of captopril-containing pharmaceuticals.

Introduction to Captopril and its Degradation

Captopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1] Its therapeutic effect is attributed to the presence of a thiol group, which is also the primary site of its chemical instability. The degradation of captopril is a significant concern in the pharmaceutical industry as it can lead to a loss of potency and the formation of potentially harmful impurities. The principal degradation product of captopril is its symmetrical disulfide, this compound (CD).[2][3] Understanding the degradation pathways and the factors that influence them is crucial for ensuring the safety, efficacy, and stability of captopril formulations.

Primary Degradation Pathway: Oxidation to this compound

The most prevalent degradation pathway for captopril is the oxidation of its sulfhydryl (-SH) group to form a disulfide (-S-S-) bond, resulting in the formation of this compound.[4][5] This oxidation can be initiated by atmospheric oxygen and is influenced by several factors, including pH, temperature, and the presence of metal ions.

Factors Influencing Oxidation

pH: The rate of oxidation of captopril is highly pH-dependent. It is most stable in acidic conditions, with maximum stability observed at a pH below 4.0.[6] As the pH increases, the thiol group becomes more ionized, rendering it more susceptible to oxidation.[6]

Temperature: An increase in temperature accelerates the rate of captopril degradation.[6]

Metal Ions: Trace metal ions, particularly cupric ions (Cu²⁺), can catalyze the oxidation of captopril.[7][8] The presence of chelating agents, such as ethylenediaminetetraacetic acid (EDTA), can enhance the stability of captopril solutions by sequestering these metal ions.[6]

Oxygen Partial Pressure: The rate of oxidation is also dependent on the partial pressure of oxygen.[7]

Other Degradation Pathways and Products

While this compound is the primary degradation product, other pathways can occur under specific conditions, leading to the formation of different impurities.

Photodegradation

Exposure to light, particularly UV radiation, can lead to the degradation of captopril. The major photodegradation product identified is captopril sulfonic acid.[2][9]

Hydrolysis

Although oxidation is the predominant degradation pathway, hydrolysis of the amide bond in the captopril molecule can also occur, particularly under strong acidic or basic conditions.

Quantitative Analysis of Captopril Degradation

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. The following tables summarize quantitative data from various studies on captopril degradation under different stress conditions.

Table 1: Summary of Captopril Degradation under Forced Conditions

| Stress Condition | Reagents/Parameters | Duration | Captopril Degradation (%) | Major Degradation Product(s) | Reference |

| Acid Hydrolysis | 1 M HCl | - | Appreciable | This compound | [10] |

| Alkaline Hydrolysis | 0.1 M NaOH | - | Appreciable | This compound | [10] |

| Oxidative | 3% v/v H₂O₂ | 1 hour | Appreciable | This compound | [10][11] |

| Thermal | 60°C - 100°C | 6 hours | Temperature-dependent | - | [11] |

| Photolytic | Sunlight/UV light | - | Appreciable | This compound, Captopril Sulfonic Acid | [2][9][10] |

Table 2: Stability of Captopril in Aqueous Solution at 32°C

| pH | Oxygen Partial Pressure (mm Hg) | Cupric Ion Concentration | Reaction Order | Apparent Rate Constant | Reference |

| 6.6 - 8.0 | 90 - 760 | With and without | First to zero-order transition | Dependent on pH, O₂ pressure, and Cu²⁺ concentration | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis of captopril and its degradation products.

Stability-Indicating HPLC Method

Objective: To separate and quantify captopril from its degradation products.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

-

Column: Luna C8, 5µm packing, 4.6 mm x 250 mm[12]

-

Mobile Phase: Water:Acetonitrile:Tetrahydrofuran:Methanesulfonic acid (80:10:10:0.1 v/v/v/v)[12]

-

Flow Rate: 1.0 mL/min[12]

-

Detection Wavelength: 220 nm[12]

-

Injection Volume: 20 µL[12]

-

Column Temperature: Ambient[12]

Procedure:

-

Standard Solution Preparation: Prepare a working standard solution of captopril (e.g., 50 µg/mL) by dissolving the reference standard in the mobile phase.[12]

-

Sample Preparation: For tablets, weigh and finely powder a sufficient number of tablets. Transfer an accurately weighed portion of the powder equivalent to a known amount of captopril into a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution before injection.

-

Injection and Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for captopril is approximately 6.4 minutes under these conditions.[12]

Forced Degradation Study Protocol

Objective: To induce the degradation of captopril under various stress conditions to identify potential degradation products and validate the stability-indicating nature of an analytical method.

General Procedure:

-

Prepare a stock solution of captopril in a suitable solvent.

-

Expose aliquots of the stock solution to the following stress conditions:

-

Acid Hydrolysis: Add 1 M hydrochloric acid and reflux for a specified period.[11]

-

Base Hydrolysis: Add 0.1 M sodium hydroxide and reflux for a specified period.[11]

-

Oxidative Degradation: Add 3% v/v hydrogen peroxide and keep in the dark at room temperature for a specified period.[11]

-

Thermal Degradation: Reflux the solution at various elevated temperatures (e.g., 60°C, 80°C, 100°C) for a specified period.[11] For solid-state studies, expose the powdered drug to dry heat.

-

Photodegradation: Expose the solution to a light source, such as a UV lamp or natural sunlight, for a specified period.[9]

-

-

After the specified time, neutralize the acidic and basic solutions.

-

Dilute the stressed samples with the mobile phase to a suitable concentration.

-

Analyze the samples using a validated stability-indicating method (e.g., the HPLC method described in 5.1).

Conclusion

The primary degradation pathway of captopril is oxidation to this compound, a reaction significantly influenced by pH, temperature, and the presence of metal ions. Photodegradation can also occur, leading to the formation of captopril sulfonic acid. A thorough understanding of these degradation pathways and the implementation of robust, stability-indicating analytical methods are paramount for the development of stable and effective captopril formulations. The information provided in this technical guide serves as a foundational resource for scientists and professionals in the pharmaceutical field to ensure the quality and safety of captopril-containing products.

References

- 1. Captopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. visaemdebate.incqs.fiocruz.br [visaemdebate.incqs.fiocruz.br]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics and mechanism of captopril oxidation in aqueous solution under controlled oxygen partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactions of captopril and epicaptopril with transition metal ions and hydroxyl radicals: an EPR spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Captopril and its dimer this compound: photodegradation, aerobic biodegradation and identification of transformation products by HPLC-UV and LC-ion trap-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ijpsonline.com [ijpsonline.com]

- 12. tsijournals.com [tsijournals.com]

An In-depth Technical Guide on the Interaction of Captopril Disulfide with Human Serum Albumin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between captopril disulfide, a primary metabolite of the angiotensin-converting enzyme (ACE) inhibitor captopril, and human serum albumin (HSA). HSA is the most abundant plasma protein and plays a crucial role in the transport and disposition of many drugs. Understanding the binding characteristics of captopril and its metabolites to HSA is essential for elucidating its pharmacokinetic and pharmacodynamic profiles.

Quantitative Analysis of Captopril-HSA Interaction

The interaction between captopril and HSA has been primarily investigated using fluorescence spectroscopy. The binding of captopril to HSA leads to quenching of the intrinsic fluorescence of the protein, which can be analyzed to determine binding parameters. While direct quantitative data for this compound is scarce in the provided literature, the data for the parent drug, captopril, offers significant insights into the binding mechanism, which is believed to be similar for its disulfide metabolite.

Table 1: Binding Constants and Number of Binding Sites for Captopril-HSA Interaction

| Temperature (K) | Binding Constant (K) (L·mol⁻¹) | Number of Binding Sites (n) |

| 293.15 | 7.36 x 10⁵ | 1.27 |

| 300.15 | 5.31 x 10⁵ | 1.22 |

| 310.15 | 3.11 x 10⁵ | 1.15 |

Data sourced from fluorescence quenching experiments.[1][2][3]

Table 2: Thermodynamic Parameters for Captopril-HSA Interaction

| Parameter | Value | Unit |

| ΔG° (at 293.15 K) | -32.68 | kJ·mol⁻¹ |

| ΔG° (at 300.15 K) | -32.94 | kJ·mol⁻¹ |

| ΔG° (at 310.15 K) | -33.91 | kJ·mol⁻¹ |

| ΔH° | 35.98 | kJ·mol⁻¹ |

| ΔS° | 221.25 | J·mol⁻¹·K⁻¹ |

The negative values of ΔG° indicate that the binding process is spontaneous.[1][4][5] The positive values for ΔH° and ΔS° suggest that hydrophobic interactions are the main driving forces for the binding of captopril to HSA.[1][4][5]

Table 3: Stern-Volmer Quenching Constants for Captopril-HSA Interaction

| Temperature (K) | Ksv (L·mol⁻¹) | Kq (L·mol⁻¹·s⁻¹) |

| 293.15 | 1.17 x 10⁵ | 1.17 x 10¹³ |

| 300.15 | 0.99 x 10⁵ | 0.99 x 10¹³ |

| 310.15 | 0.83 x 10⁵ | 0.83 x 10¹³ |

The quenching rate constant Kq is much greater than the maximum scatter collision quenching constant (2.0 x 10¹⁰ L·mol⁻¹·s⁻¹), which indicates that the fluorescence quenching is a static process resulting from the formation of a captopril-HSA complex.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to study the interaction between captopril and HSA.

Fluorescence spectroscopy is a primary technique used to characterize the binding of ligands to proteins.[6][7]

Objective: To determine the binding constants, number of binding sites, and quenching mechanism of the captopril-HSA interaction.

Materials:

-

Human Serum Albumin (HSA), fatty acid-free

-

Captopril

-

Phosphate buffer (pH 7.4)

-

Quartz cuvettes

Instrumentation:

-

Fluorophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of HSA (e.g., 1.0 x 10⁻⁵ mol·L⁻¹) in phosphate buffer (pH 7.4).

-

Prepare a stock solution of captopril (e.g., 1.0 x 10⁻³ mol·L⁻¹) in the same buffer.

-

-

Fluorescence Measurements:

-

Pipette a fixed volume of the HSA solution into a quartz cuvette.

-

Successively add small aliquots of the captopril stock solution to the HSA solution.

-

After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

-

Record the fluorescence emission spectra of the HSA-captopril mixtures. The excitation wavelength is typically set at 280 nm or 295 nm (to selectively excite tryptophan residues), and the emission is recorded in the range of 300-450 nm.

-

Maintain the temperature of the sample using a thermostatically controlled water bath.

-

-

Data Analysis:

-

Correct the fluorescence intensity for the inner filter effect.

-

Analyze the fluorescence quenching data using the Stern-Volmer equation to determine the quenching mechanism.

-

For static quenching, use the double logarithm regression curve to calculate the binding constant (K) and the number of binding sites (n).

-

Circular dichroism spectroscopy is a powerful technique to investigate conformational changes in proteins upon ligand binding.[8][9]

Objective: To assess the effect of this compound binding on the secondary and tertiary structure of HSA.

Materials:

-

HSA solution

-

This compound solution

-

Phosphate buffer (pH 7.4)

-

CD-grade quartz cuvettes with a defined path length (e.g., 0.1 cm for far-UV and 1 cm for near-UV).

Instrumentation:

-

CD Spectropolarimeter

Procedure:

-

Sample Preparation:

-

Prepare solutions of HSA and this compound in phosphate buffer.

-

Prepare mixtures of HSA with varying concentrations of this compound.

-

-

Far-UV CD Measurements (200-250 nm):

-

Record the far-UV CD spectra of HSA in the absence and presence of this compound to monitor changes in the secondary structure (α-helix, β-sheet content).

-

-

Near-UV CD Measurements (250-350 nm):

-

Record the near-UV CD spectra to probe for changes in the tertiary structure, specifically the microenvironment around the aromatic amino acid residues.

-

-

Data Analysis:

-

Subtract the buffer baseline from all spectra.

-

Analyze the far-UV CD spectra using deconvolution algorithms to estimate the percentage of different secondary structure elements.

-

Compare the spectra of free HSA with those of the HSA-captopril disulfide complexes to identify any conformational changes.

-

Visualizations: Workflows and Interactions

Visual representations are essential for understanding complex experimental processes and molecular interactions.

Caption: Experimental workflow for fluorescence quenching studies.

Caption: Proposed binding interaction of this compound with HSA.

Discussion and Conclusion

The available data strongly suggests that captopril and, by extension, its disulfide metabolite, bind to human serum albumin primarily through hydrophobic interactions. This binding is a spontaneous process that leads to the formation of a stable complex. The interaction results in a static quenching of HSA's intrinsic fluorescence and can induce conformational changes in the protein's structure.

While studies have provided valuable quantitative data for captopril, further research focusing specifically on this compound is warranted to fully elucidate its binding profile. Techniques such as isothermal titration calorimetry could provide direct measurement of the thermodynamic parameters of the this compound-HSA interaction, complementing the spectroscopic data. A deeper understanding of these interactions is paramount for the development of more effective drug delivery systems and for predicting potential drug-drug interactions involving captopril and its metabolites.

It has been noted that in the presence of HSA, the formation of this compound from captopril is minimal, even with long-term UV-B exposure, suggesting that HSA may have a protective role on the stability of captopril.[10] Furthermore, the interaction of captopril with HSA can induce changes in the secondary structure of the protein, with a shift from α-helix to β-sheet structures being observed under certain pH conditions.[10] The covalent binding of captopril to HSA has also been reported, with a 1:1 molar ratio, and the reactivity appears to be higher in serum compared to a pure HSA solution.[11][12] This suggests a complex interaction that may involve both reversible and irreversible binding mechanisms.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of Binding Interaction between Captopril and Human Serum Albumin [scirp.org]

- 4. Analysis of Binding Interaction between Captopril and Human Serum Albumin [scirp.org]

- 5. Analysis of Binding Interaction between Captopril and Human Serum Albumin [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of the Interactions between Human Serum Albumin (HSA) and Non-Steroidal Anti-Inflammatory (NSAIDs) Drugs by Multiwavelength Molecular Fluorescence, Structural and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Vibrational spectroscopic studies on the disulfide formation and secondary conformational changes of captopril-HSA mixture after UV-B irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic analysis of the covalent binding of captopril to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Note: LC-MS/MS Quantification of Captopril Disulfide in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction